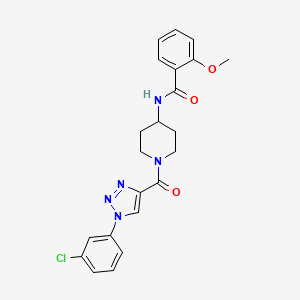
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature .科学的研究の応用
Molecular Pharmacology and Dopamine Receptor Affinity
- Studies on derivatives similar to "N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide" have focused on understanding their binding affinities to dopamine receptors. These compounds serve as potential leads for the development of selective ligands for dopamine D(4) receptors, with modifications to their structure influencing their receptor affinity and selectivity. This research is foundational for designing drugs targeting neurological disorders (Perrone et al., 2000).
Antimicrobial Activities
- Another avenue of research involves synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. These studies aim to identify compounds with significant antibacterial and antifungal properties, contributing to the development of new antimicrobial agents. The structure-activity relationship of these compounds provides insights into their potential therapeutic applications (Bektaş et al., 2010).
Molecular Docking Studies
- The compound and its derivatives have also been explored for their anti-cancer properties through molecular docking studies. These investigations help understand the compounds' mechanisms of action at the molecular level, particularly their interactions with enzymes or receptors critical in cancer progression. Such research underscores the potential of "this compound" in the development of new cancer therapies (Karayel, 2021).
Chemical Synthesis and Characterization
- The synthesis and characterization of novel heterocyclic compounds derived from the core structure of "this compound" have been extensively studied. These research efforts focus on understanding the chemical properties and reactivity of these compounds, facilitating the discovery of new materials with potential applications in various industries, including pharmaceuticals and materials science (Bekircan et al., 2015).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the piperazine moiety, which is widely employed in drugs . .
Mode of Action
The exact mode of action of this compound is not yet fully understood. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the piperazine ring and the 1,2,3-triazole group may allow for interactions with a variety of biological targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity . .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the piperazine ring and the 1,2,3-triazole group may influence these properties
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets and the biochemical pathways it affects .
将来の方向性
特性
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-20-8-3-2-7-18(20)21(29)24-16-9-11-27(12-10-16)22(30)19-14-28(26-25-19)17-6-4-5-15(23)13-17/h2-8,13-14,16H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLCPQNEXNKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)

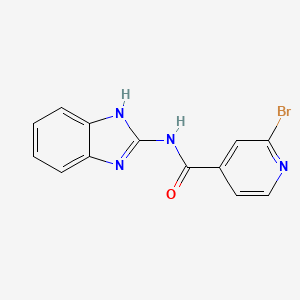
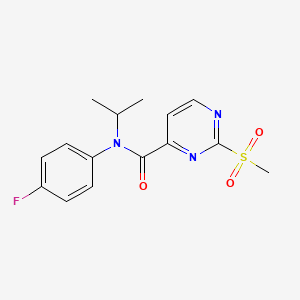
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
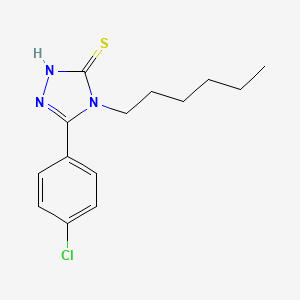
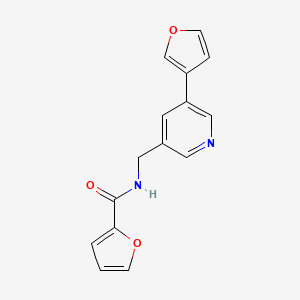
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)